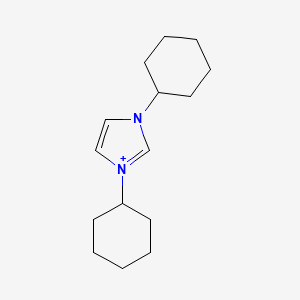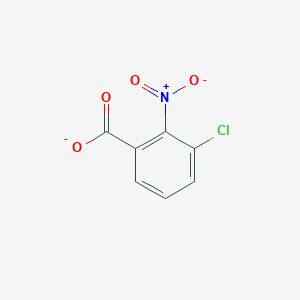
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a quinoline derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions may include:
- Temperature: 80-120°C
- Solvent: Dimethylformamide (DMF) or toluene
- Catalyst: Palladium or copper-based catalysts
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole derivatives with higher oxidation states.
Reduction: Reduction of the oxazole ring to form dihydrooxazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-oxazole derivatives with additional functional groups, while reduction may produce dihydrooxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole: Lacks the methoxy group on the quinoline ring.
4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-oxazole: Lacks the dihydro component in the oxazole ring.
2-(6-Methoxyquinolin-2-yl)-4,5-dihydrooxazole: Lacks the tert-butyl group.
Uniqueness
The presence of the tert-butyl group and the methoxy group on the quinoline ring in 4-(tert-Butyl)-2-(6-methoxyquinolin-2-yl)-4,5-dihydrooxazole may confer unique properties, such as increased stability, lipophilicity, or specific biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C17H20N2O2 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
4-tert-butyl-2-(6-methoxyquinolin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)15-10-21-16(19-15)14-7-5-11-9-12(20-4)6-8-13(11)18-14/h5-9,15H,10H2,1-4H3 |
InChI-Schlüssel |
BXBSLSCQSOQNFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=C(C=C2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



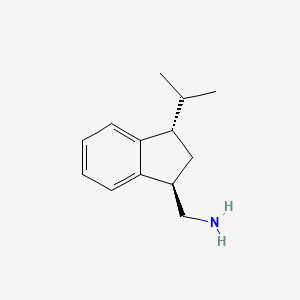
![Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate](/img/structure/B13357045.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357048.png)
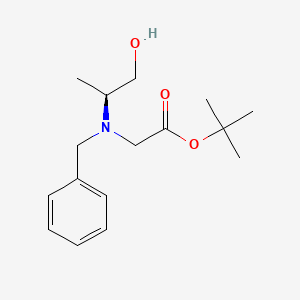
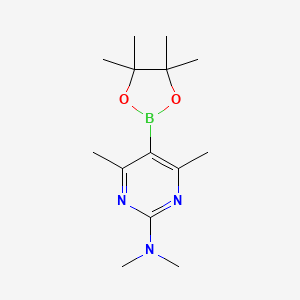
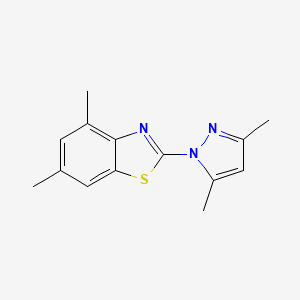
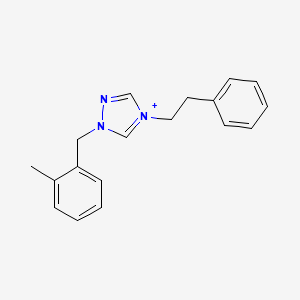
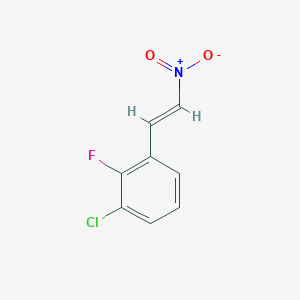
![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
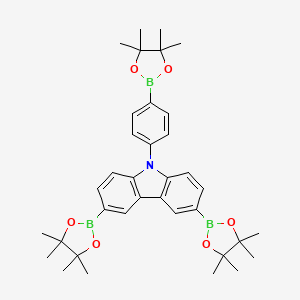
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)
